molecular formula C17H17N3O3 B7688171 3-(2-ethoxy-6-methylpyridin-3-yl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole

3-(2-ethoxy-6-methylpyridin-3-yl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole

Cat. No. B7688171
M. Wt: 311.33 g/mol
InChI Key: NPRCUMYTCHWITM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-ethoxy-6-methylpyridin-3-yl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole is a compound that has gained significant attention in the field of medicinal chemistry due to its potential in treating various diseases. This compound has been synthesized and studied extensively in recent years, and its unique properties make it a promising candidate for drug development.

Mechanism of Action

The mechanism of action of 3-(2-ethoxy-6-methylpyridin-3-yl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole is not fully understood. However, it is believed that the compound exerts its therapeutic effects by interacting with specific proteins or enzymes in the body. Further research is needed to fully elucidate the mechanism of action of this compound.
Biochemical and Physiological Effects:
Studies have shown that 3-(2-ethoxy-6-methylpyridin-3-yl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole exhibits significant biochemical and physiological effects. The compound has been shown to exhibit anti-inflammatory, antioxidant, and antimicrobial properties. Additionally, the compound has been shown to inhibit the growth of cancer cells in vitro and in vivo.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(2-ethoxy-6-methylpyridin-3-yl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole in lab experiments is its unique structure, which makes it a potential candidate for drug development. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on 3-(2-ethoxy-6-methylpyridin-3-yl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole. One potential direction is to explore the compound's potential in treating specific diseases, such as cancer or inflammation. Additionally, further research is needed to fully understand the mechanism of action of the compound and to identify potential targets for drug development. Finally, there is a need for further studies to explore the safety and toxicity of the compound in vivo.

Synthesis Methods

The synthesis of 3-(2-ethoxy-6-methylpyridin-3-yl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole involves a multi-step process that includes the reaction of 2-amino-6-methylpyridine with ethyl chloroacetate to form ethyl 2-(2-ethoxy-6-methylpyridin-3-yl)acetate. This intermediate is then reacted with 3-methoxybenzohydrazide in the presence of phosphorus oxychloride to form the desired compound.

Scientific Research Applications

The unique structure of 3-(2-ethoxy-6-methylpyridin-3-yl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole makes it a potential candidate for drug development. This compound has been studied extensively for its potential in treating various diseases, including cancer, inflammation, and microbial infections. The compound has shown promising results in preclinical studies, and further research is underway to explore its therapeutic potential.

properties

IUPAC Name

3-(2-ethoxy-6-methylpyridin-3-yl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3/c1-4-22-17-14(9-8-11(2)18-17)15-19-16(23-20-15)12-6-5-7-13(10-12)21-3/h5-10H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPRCUMYTCHWITM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=N1)C)C2=NOC(=N2)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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